molecular formula C8H6FN B1332097 5-Fluoro-2-methylbenzonitrile CAS No. 77532-79-7

5-Fluoro-2-methylbenzonitrile

Cat. No.: B1332097
CAS No.: 77532-79-7
M. Wt: 135.14 g/mol
InChI Key: IBRODYNXELBTJC-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzonitrile is an aryl fluorinated building block.

Scientific Research Applications

Spectroscopic and Non-Linear Optics Studies

5-Fluoro-2-methylbenzonitrile (5F2MLBN) has been extensively studied for its spectral properties and non-linear optics (NLO) applications. Kumar and Raman (2017) investigated its molecular atomic structure, vibrational spectra, and NLO properties using both experimental and theoretical approaches, including density functional HF methods. The research provided valuable insights into the compound's molecular geometry, harmonic vibrational frequencies, bonding features, and spectroscopic characteristics (Kumar & Raman, 2017).

Geometrical Structure and Vibrational Analysis

In a similar vein, Ajaypraveenkumar, Raman, and Sebastian (2017) conducted a detailed analysis of 5F2MLBN's geometric structure using Density Functional Theory (DFT). They focused on parameters like bond length, bond angle, dihedral angle, and performed vibrational analysis through FT-IR and FT-Raman spectroscopy. Their study also explored the NLO properties and the stability of the molecule, contributing significantly to the understanding of its structural and electronic transitions (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Synthesis and Industrial Applications

Another notable research by Min (2006) focused on the synthesis of 3-fluoro-4-methylbenzonitrile, a compound closely related to this compound. The study highlighted a practical approach to synthesize this compound, emphasizing its potential in developing new pesticides. This research showcases the industrial applications and the significance of efficient synthesis methods for such compounds (Min, 2006).

Molecular Geometry and Non-Linear Optical Activity

Suni, Prasad, and Raman (2018) explored the optimized molecular geometry and non-linear optical activity of 3-fluoro-4-methylbenzonitrile. Their work utilized quantum chemistry calculations and DFT, providing insights into the molecular orbitals, polarizability, hyperpolarizability, and thermodynamical properties of the compound. This study is crucial for understanding the potential NLO applications of these types of compounds (Suni, Prasad, & Raman, 2018).

Safety and Hazards

5-Fluoro-2-methylbenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future of 5-Fluoro-2-methylbenzonitrile seems promising. It is expected to have a sustained increase in size, value, or overall economic activity within the specific market . This growth may result from various factors, including increased consumer demand, technological advancements, favorable economic conditions, or effective marketing strategies .

Properties

IUPAC Name

5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRODYNXELBTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335034
Record name 5-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-79-7
Record name 5-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzonitrile, and what insights did they provide?

A1: Researchers employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound [, ]. The FT-IR spectra were recorded in the 400–4000 cm-1 range, while the FT-Raman spectra were obtained between 50-3500 cm-1 []. These techniques provided valuable data on the molecule's vibrational modes, which were then compared to theoretical calculations for validation and deeper understanding of its structural properties.

Q2: How was computational chemistry utilized in the study of this compound?

A2: Density Functional Theory (DFT) calculations, specifically employing the HF method with various basis sets, were crucial in predicting the molecular geometry, harmonic vibrational frequencies, and bonding features of this compound [, ]. By comparing these theoretical results with experimental spectroscopic data, researchers could validate the accuracy of the computational models and gain a more comprehensive understanding of the molecule's structure and properties. This approach highlights the synergistic relationship between experimental and computational techniques in modern chemical research.

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